molecular formula C9H13O2- B8739136 CID 53627471

CID 53627471

Cat. No. B8739136
M. Wt: 153.20 g/mol
InChI Key: MRIZMKJLUDDMHF-UHFFFAOYSA-M
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Description

CID 53627471 is a useful research compound. Its molecular formula is C9H13O2- and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 53627471 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 53627471 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

CID 53627471

Molecular Formula

C9H13O2-

Molecular Weight

153.20 g/mol

InChI

InChI=1S/C9H12.H2O2/c1-8(2)9-6-4-3-5-7-9;1-2/h3-8H,1-2H3;1-2H/p-1

InChI Key

MRIZMKJLUDDMHF-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1.O[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, 58 g of styrenated phenol, 44 g of dilaurylthiodipropionate, and 58 g of triphenyl phosphite were added to the obtained polymer latex. The mixture was coagulated at 50° C. with an aqueous 0.25% sulfuric acid so that the latex/water ratio was 1/2, and the mixture was maintained at 85° C. for 5 minutes.
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58 g
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44 g
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58 g
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Synthesis routes and methods II

Procedure details

Using 79.9 g (0.665 mole) of cumene in lieu of p-diisopropylbenzene, oxidation was carried out in the same apparatus and under the same conditions as those employed in Example 1. The reaction product obtained subsequent to its water washing and drying was an oily matter whose weight was 79.6 g. According to results of a high-performance liquid chromatographic analysis, the oily matter was found to contain 3.1 g (0.026 mole; conversion: 96.1%) of cumene and 75.3 g (0.553 mole; yield: 83.2 mole %) of dimethylphenylcarbinol. Acetophenone or cumene hydroperoxide was not formed practically.
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79.9 g
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3.1 g
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75.3 g
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Synthesis routes and methods III

Procedure details

Manufacture of phenol is a two-step process, first reacting cumene and sodium carbonate with oxygen in air to produce a cumene hydroperoxide. The crude hydroperoxide and a dilute acid are fed to a cleavage reactor, which produces phenol and an acetone by-product. The phenol is distilled and purified. Cumene from the first reactor is recycled back to the process.
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Synthesis routes and methods IV

Procedure details

Into a 250 ml round bottom flask equipped with a magnetic stirrer, condenser, thermometer and addition funnel were added 59.0 grams (B 0.05 m) α-methylstyrene and 9.8 grams (0.2 m) of 70% H2O2. The flask was immersed in a 25° C. water bath and the temperature allowed to come to 23° C. Then with rapid stirring, 6.2 grams (0.14 m) of cumyl chloride were added over 5 minutes. The reaction mixture was stirred vigorously for 35 minutes at 25° C.±2° C., the reaction temperature raised to 30° C. and stirred 1 hour at 30° C.±2° C., the reaction temperature raised to 35° C. and the reaction mixture stirred an additional hour at 35° C.±2° C., the reaction temperature raised to 40° C. and the reaction mixture stirred 1 hour at 40° C.± 2° C. At this point there was essentially no dicumyl peroxide formed and about 5% cumene hydroperoxide formed. The reaction mixture was allowed to stand at room temperature over the weekend and then stirred an additional 2 hours at room temperature. The gas chromatography scans indicated there was still less than 1% dicumyl peroxide present and about 5% cumene hydroperoxide present. The reaction mixture was stirred with 15% NaOH, the organic layer separated and discarded in the organic waste bottle since it contained essentially no dicumyl peroxide.
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59 g
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9.8 g
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6.2 g
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Synthesis routes and methods V

Procedure details

Isopropanol 42 is fed to a cumene process alkylation unit 50 for use as a benzene alkylating material. Fresh propylene 55 may be needed to supplement the isopropanol 42 as the C3 alkylating agent. Byproduct water 54 and cumene product 52 are produced. The cumene stream 52 from alkylation system 50 is mixed with cumene stream 45 from stage 40, and the combined stream 57 is sent to oxidation stage 60, where the cumene is reacted with oxygen in air feed stream 64 to form cumene hydroperoxide stream 62 for feeding to cleavage reactor 10. Stream 62 will typically include about 5-20% of unoxidized cumene plus various impurities and byproducts as discussed above.
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